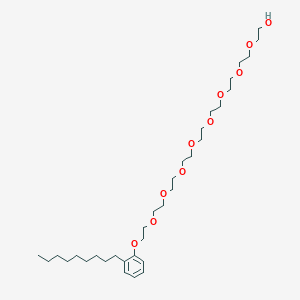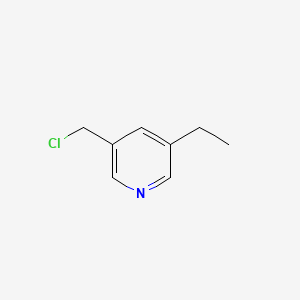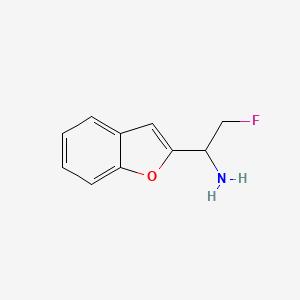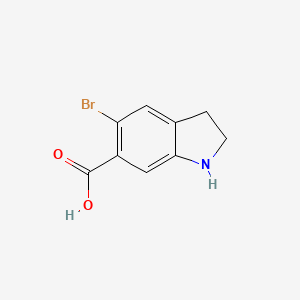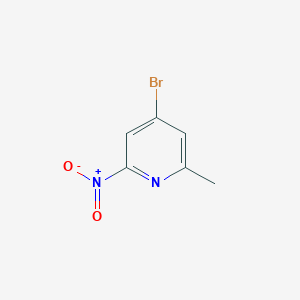
2,5-Dichloro-4-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N. This particular compound is characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to the pyridine ring. It is widely used in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,5-Dichloro-4-(trifluoromethoxy)pyridine can be achieved through several methods. One common method involves the reaction of 2,5-dichloropyridine with trifluoromethoxybenzene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,5-Dichloro-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and agrochemicals.
Medicine: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
The molecular targets and pathways involved depend on the specific application of the compound. For example, in agrochemicals, it may target enzymes involved in pest metabolism, while in pharmaceuticals, it may interact with receptors or enzymes related to disease pathways .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-4-(trifluoromethoxy)pyridine can be compared with other similar compounds, such as:
2,6-Dichloro-3-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the chlorine and trifluoromethyl groups.
2-Bromo-5-(trifluoromethoxy)pyridine: This compound has a bromine atom instead of a chlorine atom.
2-Chloro-4-(trifluoromethoxy)pyridine: This compound has only one chlorine atom and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C6H2Cl2F3NO |
|---|---|
Molekulargewicht |
231.98 g/mol |
IUPAC-Name |
2,5-dichloro-4-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-3-2-12-5(8)1-4(3)13-6(9,10)11/h1-2H |
InChI-Schlüssel |
GLIRYGSNUDBCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13156702.png)
![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)
![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
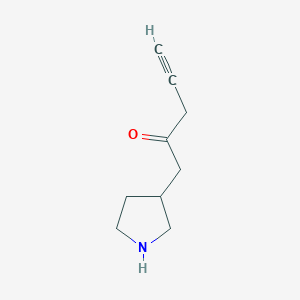
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)
